molecular formula C10H13NO4S B4875949 N-ethyl-N-(phenylsulfonyl)glycine

N-ethyl-N-(phenylsulfonyl)glycine

Cat. No.: B4875949
M. Wt: 243.28 g/mol
InChI Key: UKZQEFRBNJEGFX-UHFFFAOYSA-N
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Description

N-ethyl-N-(phenylsulfonyl)glycine is a derivative of glycine, an amino acid. This compound is characterized by the presence of an ethyl group and a phenylsulfonyl group attached to the nitrogen atom of glycine. It is used in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-N-(phenylsulfonyl)glycine typically involves the reaction of glycine with ethyl iodide and phenylsulfonyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution reactions. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as ethanol, for several hours to ensure complete reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further improve the production process.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-N-(phenylsulfonyl)glycine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

    Substitution: The ethyl and phenylsulfonyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require strong bases or acids as catalysts, along with suitable solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and various substituted glycine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-ethyl-N-(phenylsulfonyl)glycine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules.

    Biology: The compound is studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of polymers and other materials due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-ethyl-N-(phenylsulfonyl)glycine involves its interaction with specific molecular targets, such as enzymes and receptors. The phenylsulfonyl group can influence the conformation and stability of peptides, affecting their biological activity. The compound may also participate in electron transfer reactions, contributing to its reactivity in various chemical processes.

Comparison with Similar Compounds

Similar Compounds

    N-phenylglycine: Similar in structure but lacks the ethyl group.

    N-methyl-N-(phenylsulfonyl)glycine: Contains a methyl group instead of an ethyl group.

    N-(phenylsulfonyl)glycine: Lacks the additional alkyl group.

Uniqueness

N-ethyl-N-(phenylsulfonyl)glycine is unique due to the presence of both an ethyl group and a phenylsulfonyl group, which confer distinct chemical properties

Properties

IUPAC Name

2-[benzenesulfonyl(ethyl)amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4S/c1-2-11(8-10(12)13)16(14,15)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKZQEFRBNJEGFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)O)S(=O)(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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